Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]- Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-
Brand Name: Vulcanchem
CAS No.: 18055-47-5
VCID: VC17344732
InChI: InChI=1S/C18H25N5OSi2/c1-25(2,3)22-13-21-15-16(22)19-12-20-17(15)23(26(4,5)6)18(24)14-10-8-7-9-11-14/h7-13H,1-6H3
SMILES:
Molecular Formula: C18H25N5OSi2
Molecular Weight: 383.6 g/mol

Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-

CAS No.: 18055-47-5

Cat. No.: VC17344732

Molecular Formula: C18H25N5OSi2

Molecular Weight: 383.6 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]- - 18055-47-5

Specification

CAS No. 18055-47-5
Molecular Formula C18H25N5OSi2
Molecular Weight 383.6 g/mol
IUPAC Name N-trimethylsilyl-N-(9-trimethylsilylpurin-6-yl)benzamide
Standard InChI InChI=1S/C18H25N5OSi2/c1-25(2,3)22-13-21-15-16(22)19-12-20-17(15)23(26(4,5)6)18(24)14-10-8-7-9-11-14/h7-13H,1-6H3
Standard InChI Key CAESNCKMRVIYKU-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)N1C=NC2=C1N=CN=C2N(C(=O)C3=CC=CC=C3)[Si](C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a purine scaffold (C₅H₄N₄) substituted at the N6 and N9 positions with TMS groups, while the N2 position is functionalized with a benzamide group (C₇H₅NO). The molecular formula is C₁₈H₂₆N₆OSi₂, with a molecular weight of 383.6 g/mol. The TMS groups (-Si(CH₃)₃) confer steric bulk and enhance solubility in nonpolar solvents, while the benzamide moiety introduces hydrogen-bonding capabilities.

Table 1: Key Structural and Physical Properties

PropertyValue
CAS Number18055-47-5
Molecular FormulaC₁₈H₂₆N₆OSi₂
Molecular Weight383.6 g/mol
Purity (Commercial)Undefined size (inquire)
SolubilityLikely soluble in THF, DCM, or toluene

Stereochemical and Electronic Features

The TMS groups at N6 and N9 induce significant steric hindrance, which influences the compound’s reactivity. For instance, the silyl groups protect the purine nitrogens from electrophilic attack, directing reactivity to the benzamide carbonyl or the C8 position of the purine ring. Density functional theory (DFT) calculations on analogous silylated purines suggest that the TMS substituents increase electron density at the purine core, potentially enhancing nucleophilicity at specific sites .

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]- typically involves a multi-step protocol:

  • Purine Functionalization: A purine derivative (e.g., 6-chloropurine) is treated with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to install the TMS groups at N6 and N9.

  • Benzamide Coupling: The N2 position is then acylated using benzoyl chloride or a benzamide derivative under Schotten-Baumann conditions .

Reaction Scheme:

Purine+2TMSClBaseN6,N9-bis(TMS)purineBenzoyl ChlorideTarget Compound\text{Purine} + 2 \, \text{TMSCl} \xrightarrow{\text{Base}} \text{N6,N9-bis(TMS)purine} \xrightarrow{\text{Benzoyl Chloride}} \text{Target Compound}

Optimization and Challenges

Key challenges include avoiding over-silylation and ensuring regioselectivity. Reaction temperatures between 0°C and 25°C and stoichiometric control of TMSCl (1.2 equivalents) are critical for maximizing yield. Chromatographic purification is often required to isolate the product from mono-silylated byproducts.

Physicochemical and Spectroscopic Properties

Spectral Characterization

While direct NMR data for this compound are scarce, studies on analogous silylated purines provide insights. For example, 1H^1\text{H} NMR of N2,N6-dibenzoyl-N9-TMS-purine derivatives shows:

  • Purine H8 proton: δ 8.06–8.20 ppm (singlet) .

  • TMS protons: δ 0.10–0.30 ppm (singlet) .

  • Benzamide aromatic protons: δ 7.20–8.20 ppm (multiplet) .

13C^13\text{C} NMR typically exhibits signals for the TMS-attached carbons at δ 1–2 ppm and carbonyl carbons at δ 165–170 ppm .

Stability and Reactivity

The compound is stable under inert atmospheres but hydrolyzes in protic solvents (e.g., water, alcohols) due to silyl group lability. Storage recommendations include anhydrous conditions at −20°C .

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